4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde
Description
4-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde is a pyrazole-derived aromatic aldehyde characterized by a trifluoromethyl (-CF₃) group at the 4-position of the pyrazole ring, which is linked to the para-position of a benzaldehyde moiety. This compound is of significant interest in pharmaceutical and agrochemical research due to the electron-withdrawing and lipophilic properties imparted by the -CF₃ group, which can enhance metabolic stability and bioavailability .
Properties
IUPAC Name |
4-[4-(trifluoromethyl)pyrazol-1-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)9-5-15-16(6-9)10-3-1-8(7-17)2-4-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIOOCZQLOFSJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N2C=C(C=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis via Pyrazole Formation from Trifluoromethyl Precursors
One of the most straightforward approaches involves the cyclization of trifluoromethyl-substituted hydrazines with aldehydes or ketones, leading to the formation of the pyrazole ring directly bearing the trifluoromethyl group. This method is advantageous for synthesizing polysubstituted pyrazoles with high regioselectivity.
- Bao Li et al. reported a one-pot synthesis of N-trifluoromethyl pyrazoles using di-Boc trifluoromethylhydrazine with dialdehydes, diketones, and related compounds. They utilized acid catalysis (e.g., DCM with a strong acid) to promote cyclization, yielding diverse pyrazoles, including derivatives with pharmacological relevance.
- The process exploits the transient formation of trifluoromethylhydrazine intermediates, which rapidly cyclize under acidic conditions, enabling the formation of the pyrazole core with the trifluoromethyl substituent.
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Catalyst | Strong acids (e.g., p-toluenesulfonic acid) |
| Temperature | Ambient to mild heating (~25–50°C) |
| Reaction Time | 2–6 hours |
This method benefits from the short-lived nature of trifluoromethylhydrazine intermediates, which can be trapped efficiently under optimized conditions.
Cyclocondensation of Hydrazines with Aromatic Aldehydes
Another prevalent route involves the condensation of hydrazines or hydrazide derivatives with aromatic aldehydes to form the pyrazole ring, followed by trifluoromethylation.
- The synthesis of 4-trifluoromethylpyrazoles via diazoester intermediates has been documented. Fang et al. demonstrated that ketones reacted with trifluoroacetyl diazoesters, leading to cyclization and formation of trifluoromethylated pyrazoles.
- Chen et al. described a copper-catalyzed oxidative cyclization of hydrazones derived from β- and γ-unsaturated hydrazones, producing polysubstituted trifluoromethyl pyrazoles.
- Formation of hydrazones from aldehydes and hydrazines.
- Cyclization under oxidative or acid catalysis to form the pyrazole ring.
- Trifluoromethylation at the 4-position occurs either during or after cyclization, often facilitated by trifluoromethylating reagents or reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
| Parameter | Details |
|---|---|
| Catalysts | Copper salts (e.g., CuOTf), oxidants (O₂) |
| Solvent | Dichloromethane, acetonitrile |
| Temperature | 25–80°C |
| Additives | Acidic conditions (e.g., trifluoromethylating agents) |
This approach allows for the synthesis of highly substituted pyrazoles with diverse functional groups, including the benzaldehyde moiety.
Multi-step Synthesis via Functionalization of Benzaldehyde
A targeted approach to synthesize the specific compound involves functionalizing benzaldehyde derivatives through substitution reactions and subsequent cyclization.
- Starting from 4-formylbenzoic acid or 4-bromobenzaldehyde.
- Introduction of the pyrazole ring via nucleophilic substitution or cyclization with hydrazines or hydrazides bearing trifluoromethyl groups.
- Final oxidation or reduction steps to install the aldehyde functionality at the para position.
- The literature indicates that aromatic aldehydes can be selectively functionalized at the para position via electrophilic aromatic substitution or cross-coupling reactions, followed by heterocycle formation.
- The use of palladium-catalyzed Suzuki or Sonogashira coupling allows for attaching pyrazole precursors to the benzaldehyde core, which can then be cyclized under suitable conditions.
| Parameter | Details |
|---|---|
| Catalysts | Pd(PPh₃)₄, CuI |
| Solvent | Toluene, DMF |
| Temperature | 80–120°C |
| Reagents | Trifluoromethylated hydrazines, aldehyde derivatives |
Summary Table of Preparation Methods
| Method | Key Reactants | Catalysts/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct cyclization of trifluoromethylhydrazines | Trifluoromethylhydrazines + Aldehydes | Acid catalysis, DCM | One-pot, efficient | Limited scope for substitution patterns |
| Hydrazone cyclization with trifluoromethylation | Hydrazones + Trifluoromethylating agents | Copper catalysis, oxidants | High regioselectivity | Requires multiple steps |
| Functionalization of benzaldehyde | Benzaldehyde derivatives + pyrazole precursors | Cross-coupling, electrophilic substitution | Structural diversity | Multi-step process |
Notes and Research Insights
- The instability of trifluoromethylhydrazine intermediates necessitates careful control of reaction conditions, especially temperature and acidity, to prevent side reactions and decomposition.
- Use of strong acids and appropriate solvents like DCM enhances cyclization efficiency.
- Recent advances leverage transient intermediates for rapid assembly of complex pyrazoles, including the target compound.
Chemical Reactions Analysis
Types of Reactions
4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) and various nucleophiles can be used.
Major Products
Oxidation: 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid.
Reduction: 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Physical Characteristics
| Property | Value |
|---|---|
| Appearance | Solid |
| Storage Temperature | Ambient |
Medicinal Chemistry
4-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde has been investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets relevant to various diseases.
Case Study: Glucagon Receptor Modulation
A notable application is in the development of glucagon receptor modulators. Research indicates that derivatives of this compound can influence glucose metabolism, making them candidates for diabetes treatment. The compound's trifluoromethyl group enhances its metabolic stability and binding affinity to target receptors, which is crucial for therapeutic efficacy .
Agrochemicals
The compound has shown promise in the development of agrochemicals, particularly as a pesticide or herbicide. Its unique structure may contribute to selective toxicity against pests while minimizing harm to non-target organisms.
Research Findings
Studies have demonstrated that compounds with similar pyrazole structures exhibit significant insecticidal activity. The trifluoromethyl group is hypothesized to play a role in enhancing lipophilicity, which improves the bioavailability of the active ingredient when applied to crops .
Material Science
In material science, this compound serves as a precursor for synthesizing functional materials, including polymers and coatings.
Application in Polymer Chemistry
The compound can be used to synthesize polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices can lead to materials suitable for high-performance applications in electronics and coatings.
Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Development of glucagon receptor modulators for diabetes treatment | Improved glucose metabolism |
| Agrochemicals | Potential use as a pesticide or herbicide | Targeted pest control |
| Material Science | Precursor for synthesizing high-performance polymers | Enhanced thermal stability and resistance |
Mechanism of Action
The mechanism of action of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent type, position, and electronic effects:
Substituent Effects :
- Trifluoromethyl (-CF₃) : Enhances electron-withdrawing effects, increasing resistance to oxidative metabolism. This group also improves membrane permeability compared to -CH₃ or -H .
- Chloro (-Cl) : Introduces moderate electronegativity but may increase toxicity risks .
- Methyl (-CH₃) : Provides minimal steric hindrance, favoring synthetic versatility .
Physicochemical Properties
- Solubility : The trifluoromethyl derivative is expected to exhibit low water solubility due to its hydrophobic -CF₃ group, similar to 4-(1H-pyrazol-1-yl)benzaldehyde (insoluble in water) .
- Thermal Stability: The -CF₃ group may lower melting points compared to non-fluorinated analogs, though exact data are unavailable.
Biological Activity
4-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde, a compound with the molecular formula C₁₁H₇F₃N₂O and a molecular weight of 240.181 g/mol, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
- Molecular Formula : C₁₁H₇F₃N₂O
- Molecular Weight : 240.181 g/mol
- CAS Number : 1393125-27-3
- Storage Temperature : Ambient
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate trifluoromethylation and subsequent functionalization of pyrazole derivatives. The synthesis pathway often includes the use of various reagents and conditions to achieve the desired purity and yield.
Anticancer Activity
Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with a pyrazole core can inhibit the proliferation of various cancer cell lines:
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Lung Cancer | A549 | Significant inhibition |
| Breast Cancer | MDA-MB-231 | Antiproliferative effects |
| Liver Cancer | HepG2 | Inhibitory activity |
| Colorectal Cancer | HCT116 | Notable growth inhibition |
In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
| Compound | COX-2 Inhibition IC50 (μM) | Selectivity Index |
|---|---|---|
| This compound | 0.02–0.04 | High |
| Standard Drug (Diclofenac) | 0.054 | Reference |
These findings suggest that this compound could serve as an effective anti-inflammatory agent with a favorable safety profile .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation. The presence of the trifluoromethyl group enhances its lipophilicity, allowing better membrane penetration and interaction with cellular targets.
Case Studies
Several studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Study on Anticancer Effects : A recent study evaluated the effects of various pyrazole derivatives on breast cancer cells, demonstrating that compounds similar to this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of pyrazole derivatives, revealing that compounds exhibiting COX inhibition led to reduced edema in animal models, indicating potential therapeutic applications in treating inflammatory diseases .
Q & A
Basic: What are the standard synthetic routes for 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde?
Methodological Answer:
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A representative procedure involves:
- Charging a reaction tube with iodine (I₂), triphenylphosphine (PPh₃), and toluene under argon.
- Stirring at room temperature for 10 minutes, followed by adding aryl iodide, 2P-Fe₃O₄SiO₂-Pd(OAc)₂ catalyst, and triethylamine (Et₃N) .
- Purification via column chromatography yields the product with a boiling point of 66–67°C at 13 mmHg and a density of 1.275 g/mL at 25°C .
Key Data:
| Parameter | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₇F₃N₂O |
| Molecular Weight | 174.12 g/mol |
| Refractive Index | 1.463 |
| Reaction Catalyst | 2P-Fe₃O₄SiO₂-Pd(OAc)₂ |
Advanced: How can conflicting reactivity data in Wittig or asymmetric alcohol synthesis be resolved?
Methodological Answer:
Discrepancies in reactivity often arise from steric effects of the trifluoromethyl group or solvent polarity. To address this:
- Perform kinetic studies under controlled conditions (e.g., varying solvents like THF vs. DMF).
- Use computational modeling (DFT) to predict electronic effects of the CF₃ group on carbonyl reactivity.
- Validate results with NMR or XRD to confirm intermediate structures .
Basic: What analytical techniques confirm the molecular structure and purity of this compound?
Methodological Answer:
- X-ray Crystallography (XRD): Resolve crystal packing and bond angles using SHELX programs (e.g., SHELXL for refinement) .
- NMR Spectroscopy: Compare experimental ¹⁹F and ¹H NMR shifts with DFT-calculated values to confirm regiochemistry.
- HPLC: Assess purity (≥95% by reverse-phase HPLC) and detect impurities (e.g., unreacted aryl iodide) .
Advanced: What strategies optimize yield in palladium-catalyzed cross-coupling reactions for this compound?
Methodological Answer:
- Catalyst Screening: Test Pd(OAc)₂ with ligands like XPhos or SPhos for enhanced turnover.
- Solvent Optimization: Compare polar aprotic solvents (e.g., DMF) vs. toluene for reaction efficiency.
- Temperature Gradients: Explore microwave-assisted synthesis at 90–100°C for reduced reaction time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
